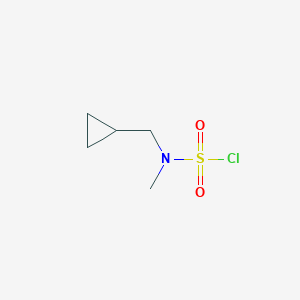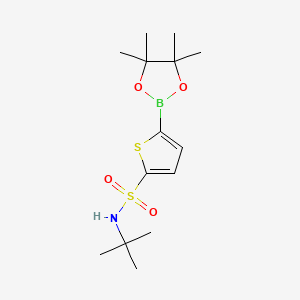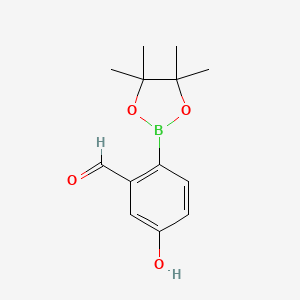
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
Vue d'ensemble
Description
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, also known as 4-fluoro-2-methoxyphenylethanol or FMEP, is a synthetic phenolic compound with a wide range of applications in the scientific community. It is a colorless to pale yellow liquid with a sweet, floral odor, and is used as a flavoring agent and fragrance enhancer in food and cosmetics. In addition, FMEP has been studied for its potential therapeutic effects in the medical field, including its ability to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Furthermore, FMEP has been used in laboratory experiments as a model compound for studying the effects of various organic compounds on biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- 2-Fluoro-4-bromobiphenyl, a derivative similar in structure to the compound , is a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The paper highlights the challenges in synthesizing such compounds, especially regarding the use and disposal of toxic and expensive reagents like palladium and phenylboronic acid (Qiu et al., 2009).
Environmental and Toxicological Studies
- Fluorotelomer alcohols, chemically related to the compound , are extensively used in industry for their hydrophobic and oleophobic properties. However, they tend to contaminate water and soil, leading to various toxic effects in animals and humans, such as neurotoxicity, hepatotoxicity, and immunotoxicity. These toxic effects are closely related to oxidative stress and metabolism (Yang et al., 2021).
- The toxicity of organic fluorophores, which are structurally similar to (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, is a concern in molecular imaging. These fluorophores, including widely used compounds like Alexa Fluor and fluorescein, can be toxic, necessitating thorough investigations before they are administered to patients (Alford et al., 2009).
Material Science and Engineering
- Fluorophosphate cathodes, related in chemical functionality to the compound , are potential sodium-ion cathode materials with the potential to compete with conventional lithium-ion cathodes. However, their performance is limited by sodium-extraction limitations, and understanding these limitations is crucial for advancing sodium-ion battery technology (Dacek et al., 2016).
Propriétés
IUPAC Name |
(1S)-1-(4-fluoro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZVUWCKRCLTJL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344928-74-0 | |
| Record name | (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)









